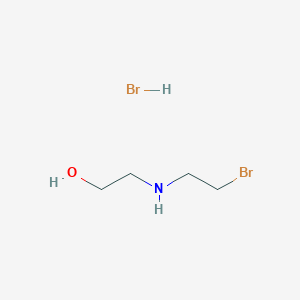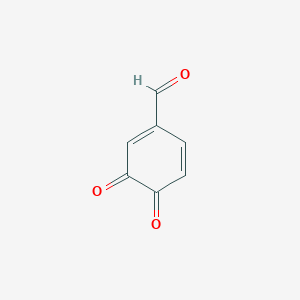
3,4-Dioxocyclohexa-1,5-diene-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dioxocyclohexa-1,5-diene-1-carbaldehyde: is an organic compound with the molecular formula C7H4O3 It is characterized by a six-membered ring structure containing two ketone groups and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dioxocyclohexa-1,5-diene-1-carbaldehyde can be achieved through several methods. One common approach involves the oxidation of 1,5-cyclohexadiene using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to achieve high purity and minimize by-products.
化学反応の分析
Types of Reactions: 3,4-Dioxocyclohexa-1,5-diene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone and aldehyde groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 3,4-Dioxocyclohexa-1,5-diene-1-carbaldehyde is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is studied for its potential as a precursor to bioactive molecules. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound finds applications in the production of dyes, pigments, and polymers. Its unique structure allows for the development of materials with specific properties.
作用機序
The mechanism of action of 3,4-Dioxocyclohexa-1,5-diene-1-carbaldehyde involves its ability to undergo various chemical transformations The aldehyde and ketone groups are reactive sites that participate in nucleophilic addition and substitution reactions
類似化合物との比較
3,4-Dioxocyclohexa-1,5-diene-1-carboxylic acid: Similar structure but contains a carboxylic acid group instead of an aldehyde group.
5-Hydroxy-3,4-dioxo-1,5-cyclohexadiene-1-carboxylic acid: Contains a hydroxyl group in addition to the ketone and carboxylic acid groups.
3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic acid: A derivative with additional methyl groups and a butanoic acid side chain.
Uniqueness: 3,4-Dioxocyclohexa-1,5-diene-1-carbaldehyde is unique due to the presence of both aldehyde and ketone groups within the same six-membered ring. This dual functionality allows for diverse chemical reactivity and makes it a valuable intermediate in various synthetic pathways.
特性
分子式 |
C7H4O3 |
|---|---|
分子量 |
136.10 g/mol |
IUPAC名 |
3,4-dioxocyclohexa-1,5-diene-1-carbaldehyde |
InChI |
InChI=1S/C7H4O3/c8-4-5-1-2-6(9)7(10)3-5/h1-4H |
InChIキー |
DELHPZFPVWUYJD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)C(=O)C=C1C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{[(4-methylphenyl)sulfanyl]methyl}-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one](/img/structure/B14079523.png)

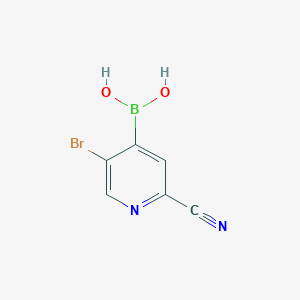
![Methyl 4-(6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14079552.png)
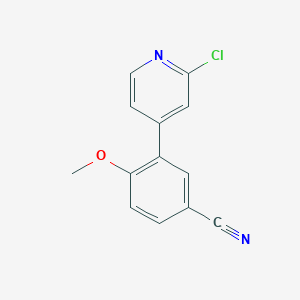
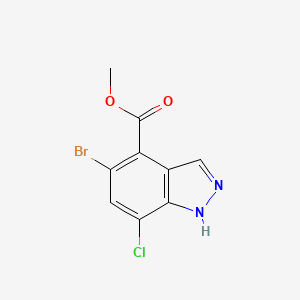
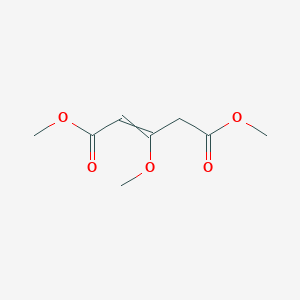
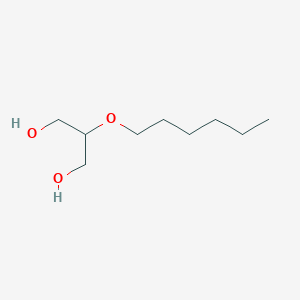

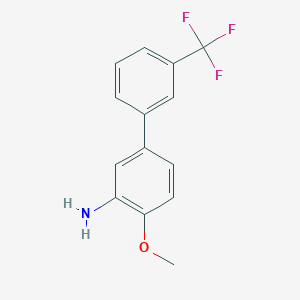

![4-[(4-Bromophenyl)methylene]-2-(4-chlorophenyl)-5(4H)-oxazolone](/img/structure/B14079596.png)

